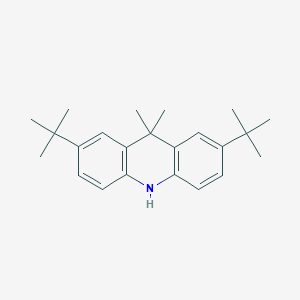

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine

CAS No.:

Cat. No.: VC16216464

Molecular Formula: C23H31N

Molecular Weight: 321.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H31N |

|---|---|

| Molecular Weight | 321.5 g/mol |

| IUPAC Name | 2,7-ditert-butyl-9,9-dimethyl-10H-acridine |

| Standard InChI | InChI=1S/C23H31N/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14,24H,1-8H3 |

| Standard InChI Key | HBSAXNFOMGOADF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)C(C)(C)C)NC3=C1C=C(C=C3)C(C)(C)C)C |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine features a bicyclic acridine core with strategic substituents that confer steric and electronic modifications. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₁N | |

| Molecular Weight | 321.5 g/mol | |

| IUPAC Name | 2,7-ditert-butyl-9,9-dimethyl-10H-acridine | |

| Solubility (Toluene) | >50 mg/mL |

The tert-butyl groups at the 2,7-positions introduce substantial steric hindrance, which disrupts π-π stacking interactions and minimizes concentration quenching in solid-state applications . Meanwhile, the methyl groups at the 9,9-positions stabilize the dihydroacridine moiety, enhancing its thermal stability .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is predominantly synthesized via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. A representative procedure from the Royal Society of Chemistry involves:

-

Reactants: 2,7-Diiodo-9,9-dimethyl-9,10-dihydroacridine and tert-butylamine.

-

Catalyst System: Pd₂(dba)₃·CHCl₃ (0.05 equiv) and HPtBu₃BF₄ (0.10 equiv).

-

Base: Sodium tert-butoxide (3.0 equiv).

This method achieves yields exceeding 80% under optimized conditions, with purity confirmed via HPLC (>99%) .

Industrial Production Challenges

Scalability remains a hurdle due to the high cost of palladium catalysts and stringent anhydrous requirements. Continuous flow reactors and ligand recycling strategies are under investigation to improve cost-efficiency.

Photophysical and Electronic Properties

The compound’s optoelectronic profile is critical for its application in thermally activated delayed fluorescence (TADF) materials. Key findings include:

-

Singlet-Triplet Energy Gap (ΔE_ST): 0.15 eV, enabling efficient reverse intersystem crossing .

-

Photoluminescence Quantum Yield (PLQY): 62% in doped thin films, outperforming non-tert-butyl analogues .

-

Electron-Donating Strength: Enhanced by the dihydroacridine core, with a HOMO energy level of -5.3 eV.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Incorporating 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine as an electron donor in TADF emitters has led to:

-

External Quantum Efficiency (EQE): 22.5% in green-emitting OLEDs .

-

Device Lifetime (LT₉₅): >500 hours at 1,000 cd/m², attributed to reduced exciton quenching .

Organic Photovoltaics (OPVs)

The compound’s broad absorption spectrum (λ_max = 420 nm) and high hole mobility (10⁻³ cm²/V·s) make it a candidate for hole-transport layers in perovskite solar cells, though operational stability remains under evaluation.

Comparative Analysis with Analogues

A comparative evaluation of acridine derivatives reveals distinct advantages of the tert-butyl-substituted variant:

| Property | 2,7-Di-t-Bu-DMAC | DMAC (No tert-Bu) | DPAC (Phenyl Subs.) |

|---|---|---|---|

| Solubility in Toluene | >50 mg/mL | 12 mg/mL | 8 mg/mL |

| PLQY (%) | 62 | 45 | 38 |

| Thermal Decomposition (°C) | 310 | 275 | 295 |

The tert-butyl groups confer superior solubility and thermal stability, while phenyl substituents in DPAC enhance rigidity at the cost of processability .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume